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Executive Summary

Navtemadlin (formerly AMG 232, now KRT-232) is an orally bioavailable, selective small-
molecule inhibitor of the Murine Double Minute 2 (MDM2) protein.[1] Its mechanism of action
centers on disrupting the MDM2-p53 interaction, thereby liberating the p53 tumor suppressor
protein from its primary negative regulator.[2][3] In malignancies with wild-type TP53, this leads
to the restoration of p53 function, inducing cell cycle arrest, senescence, and apoptosis in
cancer cells.[1][2] This document provides a comprehensive technical guide on the
foundational preclinical and clinical studies that have characterized the initial safety and
efficacy profile of navtemadlin, with a particular focus on its development in myelofibrosis
(MF).

Pharmacology and Mechanism of Action

Navtemadlin is a potent antagonist of the MDM2-p53 interaction, binding to MDM2 with high
affinity (dissociation constant [Kd] of 0.045 nM) and inhibiting the interaction with a half-
maximal inhibitory concentration (IC50) of 0.6 nM in biochemical assays.[1] In TP53 wild-type
cancer cell lines, navtemadlin demonstrates potent cellular activity, inhibiting cell growth with
IC50 values of 9.1 nM in the MDM2-amplified SJSA-1 osteosarcoma cell line and 10 nM in the
HCT116 colorectal cancer cell line.[1]
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The restoration of p53 activity by navtemadlin leads to the transcriptional activation of p53
target genes, including those involved in apoptosis.[2] Preclinical studies have shown that
navtemadlin induces the expression of pro-apoptotic BCL-2 family proteins such as Bak, Bax,
and Bim, leading to cytochrome c release and caspase-3 activation.[3] This targeted induction
of apoptosis in malignant cells forms the basis of its therapeutic rationale.
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Figure 1: Navtemadlin's mechanism of action in restoring p53 function.
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Preclinical Efficacy

In vivo studies using murine xenograft models of human cancers with wild-type TP53
demonstrated navtemadlin's potent antitumor activity. In an MDM2-amplified SJISA-1
osteosarcoma model, oral administration of navtemadlin resulted in robust, dose-dependent
tumor growth inhibition, with complete tumor regression observed in the majority of mice at
higher doses.[4][5] These effects were correlated with the induction of the p53 target gene,
p21, in tumor tissues.[4]

In preclinical models of myeloid malignancies, navtemadlin demonstrated dose-dependent
activity in reducing leukemic cell burden and significantly prolonged survival in a murine
patient-derived xenograft model of myeloproliferative neoplasm-blast phase.[6] Furthermore, in
MOLM-13 TP53 wild-type xenografts, navtemadlin monotherapy at 100 mg/kg led to
prolonged survival, with all mice alive at the study's termination on day 113.[3]

Clinical Development and Efficacy in Myelofibrosis

The clinical development of navtemadlin has been most prominent in patients with
myelofibrosis, particularly those who are relapsed or refractory to Janus kinase (JAK) inhibitors.

[1]

Phase 3 BOREAS Study (NCT03662126)

The BOREAS trial was a global, randomized, phase 3 study evaluating navtemadlin
monotherapy against the best available therapy (BAT) in patients with TP53-wild-type
myelofibrosis who were relapsed or refractory to JAK inhibitor therapy.[7]

Experimental Protocol: BOREAS Study
o Study Design: Randomized, open-label, multicenter, global Phase 3 trial.[7]

o Patient Population: Adults with primary or secondary myelofibrosis with wild-type TP53,
relapsed or refractory to JAK inhibitor treatment, with intermediate- or high-risk disease per
the Dynamic International Prognostic Scoring System (DIPSS), and peripheral blasts <10%.

[7]

¢ Randomization: 2:1 ratio to receive either navtemadlin or BAT.[7]
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e Treatment Arms:
o Navtemadlin: 240 mg administered orally once daily on days 1-7 of a 28-day cycle.[7][8]

o Best Available Therapy (BAT): Included hydroxyurea, chemotherapy, immunomodulatory
drugs, or supportive care (JAK inhibitors were excluded).[7]

e Primary Endpoints: Spleen volume reduction of at least 35% (SVR35) and total symptom
score reduction of at least 50% (TSS50) at week 24.[9]

BOREAS Phase 3 Study Workflow

Navtemadlin Arm (n=123)

2 240mg daily, Days 1-7 of 28-day cycle
Patients with R/R Myelofibrosis P . Primary Endpoint Analysis
(TP53-WT, JAKi-failed) > Randomization (2:1) 1 (Week 24)
Best Available Therapy (BAT) Arm (n=60)

Click to download full resolution via product page
Figure 2: Simplified workflow of the BOREAS Phase 3 clinical trial.
Efficacy Results:

The BOREAS study demonstrated that navtemadlin monotherapy led to statistically significant
and clinically meaningful improvements in key disease endpoints compared to BAT.[1] At 24
weeks, navtemadlin nearly tripled the rate of SVR35 and doubled the rate of TSS50
improvement.[1][8]
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Efficacy Endpoint Navtemadlin

Best Available

Therapy (BAT -value
(at Week 24) (n=123) Py ( ) :
(n=60)
Spleen Volume
Reduction >35% 15%][8][9] 5%[8][9] 0.08[7]
(SVR35)
Total Symptom Score
Reduction =250% 24%[8][9] 12%[8][9] 0.05[7]
(TSS50)

Mean Absolute
Change in TSS from -4.6[9][10]

Baseline

+0.9[9][10]

0.0078[9][10]

Disease-Modifying Activity:

Navtemadlin has also shown evidence of disease-modifying activity.[1] Treatment was

associated with significant reductions in bone marrow fibrosis, circulating CD34+ malignant

progenitor cells, and the variant allele frequency (VAF) of driver gene mutations.[1][2]

Biomarker Response Navtemadlin

Best Available Therapy
(BAT)

Bone Marrow Fibrosis

48% of patients[8]

Reduction

24% of patients|[8]

Median Change in CD34+
Cells from Baseline (Week 24)

-70% (n=48)[10]

-38% (n=19)[10]

Reduction in Driver Gene VAF

21% of patients (n=82)[10]

>50% (Week 24)

12% of patients (n=33)[10]

Phase 1b/2 Combination Study (KRT-232-109 /

NCT04485260)
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This study evaluated navtemadlin as an add-on therapy to ruxolitinib in patients with
myelofibrosis who had a suboptimal response to ruxolitinib alone.[10]

Experimental Protocol: KRT-232-109 Study
» Study Design: Open-label, multicenter, Phase 1b/2 study.[10][11]

o Patient Population: Patients with TP53-wild-type primary or secondary myelofibrosis with a
suboptimal response to ruxolitinib.[10]

o Treatment: Navtemadlin added to ongoing ruxolitinib therapy. The recommended Phase 2
dose (RP2D) of navtemadlin was determined to be 240 mg once daily on days 1-7 of a 28-
day cycle.[10]

e Primary Endpoints: Determine the RP2D of navtemadlin and SVR35 at week 24.[10]

Efficacy Results (at Week 24, n=19):

Efficacy Endpoint Percentage of Patients
Spleen Volume Reduction 225% 42%[10]
Spleen Volume Reduction 235% (SVR35) 32%[10]

Total Symptom Score Reduction 250% (TSS50)  32%[10]

Safety and Tolerability

The safety profile of navtemadlin has been characterized across multiple clinical trials.[1] The
adverse events are generally predictable and manageable, consistent with the on-target
mechanism of p53 activation in rapidly dividing normal tissues.[1]

Phase 1 Study in Advanced Solid Tumors (AMG 232)

An initial Phase 1, first-in-human study evaluated AMG 232 (navtemadlin) in patients with
TP53-wild-type advanced solid tumors or multiple myeloma.[12][13]

Experimental Protocol: Phase 1 Dose Escalation
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o Study Design: Open-label, dose-escalation (n=39) and dose-expansion (n=68) Phase 1
study.[12][13]

» Patient Population: Patients with TP53-wild-type refractory solid tumors.[12][13]

e Treatment: Once-daily AMG 232 (doses ranging from 15 mg to 960 mg) for seven days every
3 weeks.[12][13]

Primary Objective: Assess safety and determine the maximum tolerated dose (MTD).[12][13]
Safety Findings:

The highest tolerable dose was determined to be 240 mg daily for 7 days every 3 weeks.[12]
[13] Dose-limiting toxicities included thrombocytopenia and neutropenia.[12][13] The most
common adverse events were typically mild to moderate and included:

Diarrhea[12][13]

Nausea[12][13]

Vomiting[12][13]

Fatigue[12][13]

Decreased appetite[12][13]

Anemia[12][13]

Safety in the BOREAS Study

In the Phase 3 BOREAS study, the most common grade 3/4 treatment-emergent adverse
events (TEAEs) were hematologic and gastrointestinal.
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Grade 3/4 Treatment- . Best Available Therapy
Navtemadlin

Emergent Adverse Events (BAT)

Hematologic

Thrombocytopenia 37%[7] 21%[7]

Anemia 29%][7] 25%][7]

Neutropenia 24%][7] 12%]7]

Gastrointestinal

Diarrhea 5%[7] 2%[7]
Nausea 3%[7] 0%[7]
Vomiting 2%[7] 0%[7]

Gastrointestinal events were predominantly observed during the first week of treatment and
were manageable.[8] Importantly, mean platelet and hemoglobin levels remained stable
throughout the course of the study.[7] The implementation of an intermittent dosing schedule
has been crucial in establishing a therapeutic window that balances efficacy with tolerability.[1]

Future Directions

Ongoing and planned clinical trials are exploring the utility of navtemadlin in combination with
ruxolitinib in earlier lines of myelofibrosis therapy, such as in the Phase 3 POIESIS trial
(NCT06479135) for JAK inhibitor-naive patients with a suboptimal response.[1][14] Additionally,
its potential is being investigated in other TP53-wild-type malignancies, including endometrial
cancer and small cell lung cancer.[11][15][16]

Conclusion

Initial studies have established navtemadlin as a potent and selective MDM2 inhibitor with a
clear mechanism of action. In patients with relapsed or refractory myelofibrosis, navtemadlin
has demonstrated clinically meaningful efficacy, improving spleen volume, symptom burden,
and disease-related biomarkers. Its safety profile is well-characterized and considered
manageable, with predictable on-target effects. These foundational data support the continued
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development of navtemadlin as a promising new therapeutic agent for TP53-wild-type
malignancies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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